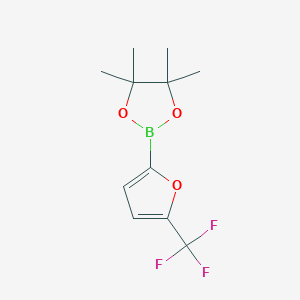4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)furan-2-yl)-1,3,2-dioxaborolane
CAS No.: 2226354-39-6
Cat. No.: VC6615910
Molecular Formula: C11H14BF3O3
Molecular Weight: 262.04
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2226354-39-6 |
|---|---|
| Molecular Formula | C11H14BF3O3 |
| Molecular Weight | 262.04 |
| IUPAC Name | 4,4,5,5-tetramethyl-2-[5-(trifluoromethyl)furan-2-yl]-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C11H14BF3O3/c1-9(2)10(3,4)18-12(17-9)8-6-5-7(16-8)11(13,14)15/h5-6H,1-4H3 |
| Standard InChI Key | JFIIZYKCPVHTLX-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C(F)(F)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a 1,3,2-dioxaborolane ring system substituted at the 2-position with a 5-(trifluoromethyl)furan-2-yl group. The dioxaborolane ring adopts a planar conformation stabilized by boron-oxygen coordination, while the trifluoromethyl group introduces electron-withdrawing effects that enhance electrophilic character at the boron center. Key structural attributes include:
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 262.04 g/mol |
| Boron Coordination | Trigonal planar (sp² hybridization) |
| Solubility | Soluble in THF, DMF, dichloromethane |
Synthesis Methodologies
Palladium-Catalyzed Cross-Coupling
A primary route involves reacting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with 5-(trifluoromethyl)furan-2-ylboronic acid under palladium catalysis. Optimized conditions include:
| Parameter | Optimal Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 60–80°C |
| Reaction Time | 12–24 hours |
| Yield | 70–85% |
This method benefits from mild conditions and compatibility with moisture-sensitive intermediates, though it requires rigorous inert atmosphere control to prevent boronic acid decomposition.
Transition Metal-Free Approaches
Recent advances utilize cobalt complexes for direct borylation of pre-functionalized furans. For example, a protocol employing (CyAPDI)CoCH₃ in solvent-free conditions achieves 98% yield after 72 hours at 23°C . This method eliminates palladium costs but demands strict anhydrous handling.
Applications in Organic Synthesis
Suzuki–Miyaura Cross-Coupling
The compound serves as a key partner in forming biaryl systems, enabling access to fluorinated pharmaceuticals and agrochemicals. A representative reaction with 4-bromoanisole demonstrates:
Yields exceed 90% when using PdCl₂(dppf) in DMF at 80°C. The trifluoromethyl group enhances oxidative stability, allowing reactions under aerobic conditions in some cases .
Material Science Applications
Incorporation into polymers via Heck coupling produces materials with enhanced thermal stability (decomposition temperatures >300°C) and low dielectric constants (k ≈ 2.3), suitable for microelectronics insulation .
| Precaution Code | Requirement |
|---|---|
| P280 | Wear protective gloves/eye protection |
| P261 | Avoid inhalation of dust/aerosols |
| P273 | Prevent environmental release |
Storage requires inert atmosphere (argon) at −20°C to prevent hydrolysis.
Future Research Directions
Catalytic Asymmetric Synthesis
Emerging iridium-catalyzed borylation strategies show promise for enantioselective preparation of chiral boronic esters, potentially enabling access to stereochemically complex therapeutics .
Green Chemistry Applications
Microwave-assisted reactions in aqueous media (e.g., 80°C, 16 hours) achieve 80% yield with reduced solvent waste, aligning with sustainable chemistry goals .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume